
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene is a chemical compound with the empirical formula C11H15BrO . It has a molecular weight of 243.14 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The SMILES string for this compound is BrC1=C©C=C(OC)C(C©C)=C1 . This string represents a simplified molecular-input line-entry system, a specification in the form of a line notation for describing the structure of chemical species using short ASCII strings.Applications De Recherche Scientifique
Alzheimer's Disease Research
A study on the isomerization of related styrylbenzenes in strong bases found potential applications in developing probes for detecting beta-amyloid plaques in Alzheimer's disease (AD) brains. These compounds, including variations of bromo-methoxybenzenes, showed strong fluorescent labeling of Abeta plaques, indicating their use in studying AD and potentially developing diagnostic tools or treatments (Lee et al., 2001).
Catalytic Conversion for Biofuel Production
Research on the catalytic conversion of anisole (methoxybenzene), representing a thermal conversion product of biomass lignin, over a bifunctional Pt/HBeta catalyst demonstrates the transformation of phenolic compounds to gasoline-range molecules. This study underscores the potential of bromo-methoxybenzenes in biofuel production, particularly in the deoxygenation and hydrodeoxygenation processes to create cleaner fuel alternatives (Zhu et al., 2011).
Polymer Solar Cells
The functional group addition of methoxybenzene derivatives to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) was found to improve the photovoltaic performance of polymer solar cells (PSCs). This suggests that bromo-methoxybenzene compounds could play a role in enhancing the efficiency of solar energy conversion technologies, offering insights into the design of new electron acceptors for high-performance PSCs (Jin et al., 2016).
Synthesis of Sterically Protected Compounds
A study on the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine bearing bromo-methoxyphenyl groups highlights their application in synthesizing compounds with low-coordinate phosphorus atoms. These findings could have implications for developing novel phosphorus-containing materials with potential applications in electronics, catalysis, and material science (Toyota et al., 2003).
Organic Synthesis and Catalysis
Research on the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam showcases the utility of bromo-methoxybenzene derivatives in organic synthesis. This process could be crucial for synthesizing complex organic molecules, potentially benefiting pharmaceutical and material science research (Esteves et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-methoxy-2-methyl-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-6-10(12)8(3)5-11(9)13-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIBSMVSZBQOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
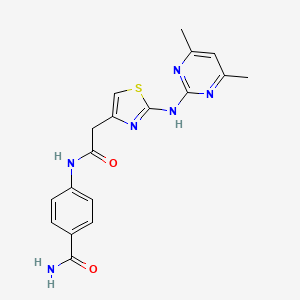
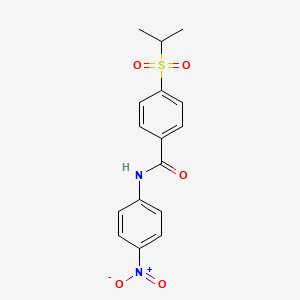
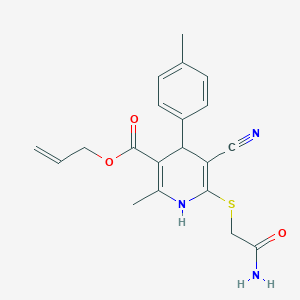
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)
![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
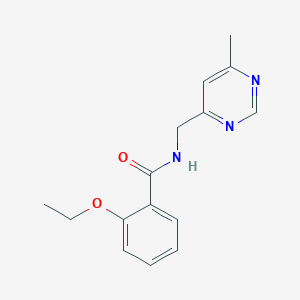
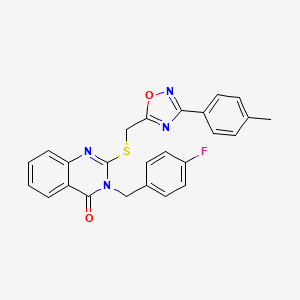

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)

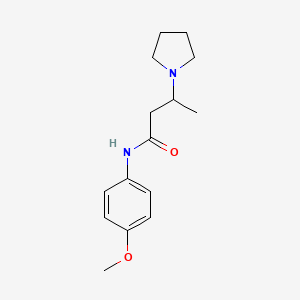
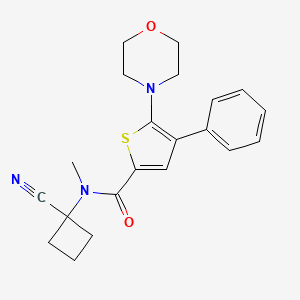
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)